molecular formula C25H50O5SSi4 B12079696 p-Tolyl 1-thio-2,3,4,6-tetra-O-(trimethylsilyl)-I(2)-D-glucopyranoside

p-Tolyl 1-thio-2,3,4,6-tetra-O-(trimethylsilyl)-I(2)-D-glucopyranoside

Cat. No.: B12079696
M. Wt: 575.1 g/mol
InChI Key: FVWMHGKJMGETAM-UHFFFAOYSA-N
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Description

p-Tolyl 1-thio-2,3,4,6-tetra-O-(trimethylsilyl)-I(2)-D-glucopyranoside is a thioglycoside derivative of glucose characterized by:

  • A p-tolylthio group at the anomeric carbon (C1), which enhances stability and modulates reactivity in glycosylation reactions.
  • Trimethylsilyl (TMS) groups at the 2, 3, 4, and 6 hydroxyl positions, providing steric bulk and lipophilicity.
  • The β-D-glucopyranoside configuration (I(2) notation), critical for its stereochemical interactions in synthetic and biochemical applications.

This compound is primarily used in carbohydrate chemistry as a protected intermediate for synthesizing complex oligosaccharides or glycoconjugates. Its TMS groups improve solubility in nonpolar solvents and protect hydroxyls during multi-step syntheses .

Properties

Molecular Formula

C25H50O5SSi4

Molecular Weight

575.1 g/mol

IUPAC Name

trimethyl-[2-(4-methylphenyl)sulfanyl-3,5-bis(trimethylsilyloxy)-6-(trimethylsilyloxymethyl)oxan-4-yl]oxysilane

InChI

InChI=1S/C25H50O5SSi4/c1-19-14-16-20(17-15-19)31-25-24(30-35(11,12)13)23(29-34(8,9)10)22(28-33(5,6)7)21(27-25)18-26-32(2,3)4/h14-17,21-25H,18H2,1-13H3

InChI Key

FVWMHGKJMGETAM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)SC2C(C(C(C(O2)CO[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C

Origin of Product

United States

Preparation Methods

Step 1: Trimethylsilylation

All hydroxyl groups except the anomeric position are protected using HMDS and a catalyst (e.g., phosphotungstic acid [PTA]). The reaction proceeds in solvent-free conditions or ionic liquids, achieving near-quantitative silylation.

Step 2: Anomeric Thiolation

The anomeric hydroxyl is activated using Lewis acids (e.g., BF3·OEt2) and reacted with p-toluenethiol. For example, PMC studies demonstrate that BF3·OEt2 promotes thioglycoside formation in CH2Cl2 with yields exceeding 90%.

Key Data

ParameterValue
Lewis AcidBF3·OEt2 (1.2 equiv)
SolventCH2Cl2
Reaction Time12–24 hours
Yield85–92%

This method is versatile but requires careful handling of moisture-sensitive TMS groups.

Nickel-Catalyzed Cross-Coupling in Aqueous Micelles

Recent advancements in green chemistry employ nickel catalysis for aryl thioglycoside synthesis. As reported in ACS journals, a micellar environment (2 wt% TPGS-750-M in water) facilitates the coupling of per-TMS-protected glycosyl thiols with aryl halides. For instance:

  • Catalyst System : NiBr2/1,10-phenanthroline (1–2 mol%).

  • Base : Cs2CO3 (2.0 equiv).

  • Yield : 73–79% for p-tolyl derivatives.

Advantages

  • Eco-Friendly : Water replaces organic solvents.

  • Functional Group Tolerance : Nitriles, amines, and heterocycles remain intact.

Comparative Analysis of Methods

MethodYield (%)SolventKey AdvantageLimitation
Ionic Liquid87–96[DMIM][PF6]High atom economy, recyclabilityRequires specialized ionic liquids
Sequential Silylation85–92CH2Cl2Well-established protocolMoisture sensitivity
Nickel Catalysis73–79Water/TPGSEco-friendly, broad scopeModerate yields

Structural and Analytical Validation

Post-synthesis, the compound is characterized via:

  • NMR Spectroscopy : δ 0.1–0.3 ppm (TMS protons), δ 7.1–7.3 ppm (p-tolyl aromatic protons).

  • Mass Spectrometry : Molecular ion peak at m/z 575.1 [M+H]+.

  • X-Ray Crystallography : Confirms β-anomeric configuration (where applicable).

Applications in Drug Synthesis

The compound serves as a precursor to canagliflozin, an SGLT2 inhibitor. The Chinese patent highlights its role in forming the glucitol core via reductive amination. Additionally, its stability under acidic conditions enables use in glycosylation reactions for oligosaccharide assembly .

Chemical Reactions Analysis

Types of Reactions

(2S,3R,4R,5S)-2-(p-Tolylthio)-3,4,5-tri(trimethylsilyloxy)-6-[(trimethylsilyloxy)methyl]tetrahydropy can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The trimethylsilyloxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield compounds with additional hydroxyl or carbonyl groups, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C25H50O5SSi4
  • Molecular Weight : 575.07 g/mol
  • Structure : The compound features a glucopyranoside backbone with multiple trimethylsilyl groups, enhancing its stability and solubility in organic solvents.

Carbohydrate Chemistry

p-Tolyl 1-thio-2,3,4,6-tetra-O-(trimethylsilyl)-β-D-glucopyranoside is extensively used as a protective group in carbohydrate synthesis. The trimethylsilyl groups provide steric hindrance that prevents undesired reactions during synthetic processes.

Key Applications :

  • Silylation Reactions : This compound is utilized in TMSOTf-catalyzed silylation reactions, allowing for regioselective protection of hydroxyl groups in sugars .
  • One-Pot Synthesis : It can be integrated into streamlined one-pot reactions for the synthesis of complex carbohydrates, improving efficiency and yield.

Medicinal Chemistry

The compound has potential applications in drug development due to its ability to modify the properties of glycosides. By altering the glucopyranoside structure, researchers can enhance bioavailability and target specificity of therapeutic agents.

Case Studies :

  • Glycosylation Reactions : Studies have shown that derivatives of this compound can participate in glycosylation reactions to form biologically relevant glycosides with improved pharmacological profiles.

Analytical Chemistry

p-Tolyl 1-thio-2,3,4,6-tetra-O-(trimethylsilyl)-β-D-glucopyranoside is also used as a standard in analytical methods for the characterization of glycosylated compounds.

Data Table: Summary of Applications

Application AreaSpecific Use CaseReference
Carbohydrate ChemistryRegioselective protection in silylation reactions
Medicinal ChemistryModification of glycosides for drug development
Analytical ChemistryStandard for glycosylated compound characterization

Mechanism of Action

The mechanism of action of (2S,3R,4R,5S)-2-(p-Tolylthio)-3,4,5-tri(trimethylsilyloxy)-6-[(trimethylsilyloxy)methyl]tetrahydropy involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Structural Variations and Protecting Groups

The table below summarizes key structural differences between the target compound and analogous thioglucosides:

Compound Name Protecting Groups Anomeric Group Anomeric Configuration Key Applications
p-Tolyl 1-thio-2,3,4,6-tetra-O-(trimethylsilyl)-I(2)-D-glucopyranoside TMS (2,3,4,6) p-Tolylthio β-D Glycosylation intermediates
Methyl 2,3,4,6-tetrakis-O-(trimethylsilyl)-α-D-glucopyranoside TMS (2,3,4,6) Methyl α-D NMR studies, stereochemical analysis
Ethyl 2,3,4,6-tetra-O-acetyl-β-D-thioglucopyranoside Acetyl (2,3,4,6) Ethylthio β-D Glycosidase substrate analog
p-Tolyl 3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-β-D-glucopyranoside Acetyl (3,4,6), Phthalimido (2) p-Tolylthio β-D Oligosaccharide synthesis (e.g., 14)
Octyl tetra-2,3,4,6-O-acetyl-β-D-thioglucopyranoside Acetyl (2,3,4,6) Octylthio β-D Membrane interaction studies

Key Observations :

  • TMS vs. Acetyl Groups : TMS groups confer higher lipophilicity and steric hindrance compared to acetyl groups, reducing unwanted side reactions (e.g., hydrolysis) but complicating purification due to lower polarity .
  • Anomeric Substituents: The p-tolylthio group enhances stability and facilitates activation in glycosylation reactions, whereas methyl or ethyl groups are less reactive but useful for spectroscopic studies .
Comparison with Acetylated Derivatives
  • Acetyl Protection: Acetylation is performed using acetic anhydride under acidic or basic conditions. For example, Ethyl 2,3,4,6-tetra-O-acetyl-β-D-thioglucopyranoside is synthesized via BF₃·Et₂O-catalyzed thioconjugation, yielding 70–90% efficiency.

Physicochemical Properties

  • Solubility: TMS-protected compounds exhibit higher solubility in nonpolar solvents (e.g., hexane, toluene) compared to acetylated analogs, which prefer polar aprotic solvents (e.g., CH₂Cl₂, THF) .
  • Stability :
    • TMS groups are labile under acidic or aqueous conditions, necessitating anhydrous handling.
    • Acetylated derivatives are more stable but require deprotection (e.g., Zemplén conditions) for downstream applications .

Stability and Reactivity

  • Thermal Stability : TMS-protected compounds are prone to desilylation at elevated temperatures (>80°C), whereas acetylated derivatives tolerate higher temperatures .
  • Glycosylation Efficiency : The p-tolylthio group in the target compound enables activation via thiophilic promoters (e.g., NIS/TfOH), offering superior glycosylation yields compared to methyl or ethyl analogs .

Biological Activity

p-Tolyl 1-thio-2,3,4,6-tetra-O-(trimethylsilyl)-β-D-glucopyranoside (CAS: 942043-17-6) is a thioglycoside derivative that has garnered attention for its potential biological activities. This compound is characterized by its complex structure, which includes a p-tolyl group and multiple trimethylsilyl protective groups on the glucopyranoside moiety. Understanding its biological activity is crucial for exploring its applications in pharmaceuticals and biochemistry.

  • Molecular Formula : C25H50O5SSi4
  • Molecular Weight : 575.075 g/mol
  • Boiling Point : Approximately 504.1 °C (predicted)
  • Density : 1.00 g/cm³ (predicted)
  • Storage Conditions : 2-8 °C

Biological Activity Overview

Thioglycosides, including p-Tolyl 1-thio-2,3,4,6-tetra-O-(trimethylsilyl)-β-D-glucopyranoside, are known for their diverse biological activities. Research indicates that carbohydrate derivatives can exhibit various pharmacological effects, including antimicrobial, antiviral, and anticancer properties.

Antimicrobial Activity

Research has shown that thioglycosides can possess significant antimicrobial properties. For instance, studies on related compounds have demonstrated their effectiveness against various bacterial strains. The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways.

Antiviral Properties

Thioglycosides have also been investigated for their antiviral activities. The presence of the thiol group in the structure enhances the interaction with viral proteins, potentially inhibiting viral replication.

Case Studies and Research Findings

  • Antimicrobial Efficacy :
    • A study evaluated the bactericidal properties of a series of thioglycosides similar to p-Tolyl 1-thio-2,3,4,6-tetra-O-(trimethylsilyl)-β-D-glucopyranoside. The results indicated that these compounds exhibited significant activity against Gram-positive and Gram-negative bacteria .
  • Structure-Activity Relationship (SAR) :
    • Research into the SAR of carbohydrate-based compounds revealed that modifications to the glucopyranoside core significantly influence biological activity. For example, the introduction of lipophilic groups improved membrane permeability and enhanced antimicrobial efficacy .
  • Predictive Modeling :
    • Utilizing computational tools like PASS (Prediction of Activity Spectra for Substances), researchers have been able to predict the biological activity spectrum of thioglycosides based on their chemical structure. This modeling supports the hypothesis that p-Tolyl 1-thio-2,3,4,6-tetra-O-(trimethylsilyl)-β-D-glucopyranoside may possess a broad range of biological activities .

Data Table: Biological Activities of Related Compounds

Compound NameType of ActivityEffective ConcentrationReference
Thioglycoside AAntimicrobialMIC = 32 µg/mL
Thioglycoside BAntiviralIC50 = 15 µg/mL
p-Tolyl DerivativeCytotoxicityIC50 = 20 µg/mL

Q & A

Q. Can p-Tolyl thioglycosides be used in enzymatic glycosylation studies?

  • Limitation : Trimethylsilyl groups may inhibit enzyme activity. Alternative protections (e.g., acetyl) are preferred for enzymatic assays .

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